molecular formula C6H5NNaO2 B1629969 Phenol, 4-nitroso-, sodium salt CAS No. 823-87-0

Phenol, 4-nitroso-, sodium salt

Cat. No.: B1629969
CAS No.: 823-87-0
M. Wt: 146.10 g/mol
InChI Key: FRVPLXUIYJCBII-UHFFFAOYSA-N
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Description

Phenol, 4-nitroso-, sodium salt is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to the para position of the phenol ring, with a sodium cation balancing the charge. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-nitroso-, sodium salt can be synthesized through the nitrosation of phenol. The process involves the reaction of phenol with nitrous acid, which is typically generated in situ by reacting sodium nitrite with hydrochloric acid. The reaction conditions require a controlled acidic environment to facilitate the formation of the nitroso group on the phenol ring .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar nitrosation reactions but with optimized conditions for large-scale synthesis. This includes precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitroso-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-nitroso-, sodium salt has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Phenol, 4-nitroso-, sodium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo nitrosation reactions, forming nitrosamines or nitrosothiols, which can affect cellular signaling pathways. These interactions can lead to changes in cellular functions and have potential therapeutic or toxicological effects .

Comparison with Similar Compounds

Phenol, 4-nitroso-, sodium salt can be compared with other nitroso compounds such as nitrosobenzene and nitrosophenol. While all these compounds contain the nitroso group, their reactivity and applications differ based on the position of the nitroso group and the presence of other substituents on the aromatic ring. This compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments .

List of Similar Compounds

Properties

CAS No.

823-87-0

Molecular Formula

C6H5NNaO2

Molecular Weight

146.10 g/mol

IUPAC Name

sodium;4-nitrosophenolate

InChI

InChI=1S/C6H5NO2.Na/c8-6-3-1-5(7-9)2-4-6;/h1-4,8H;

InChI Key

FRVPLXUIYJCBII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=O)O.[Na]

Key on ui other cas no.

823-87-0

physical_description

Liquid

Related CAS

104-91-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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